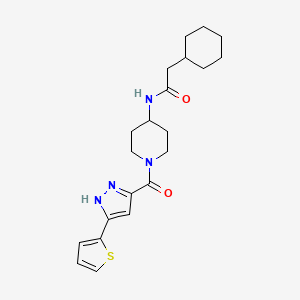

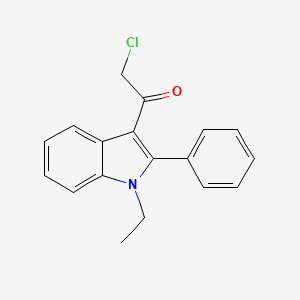

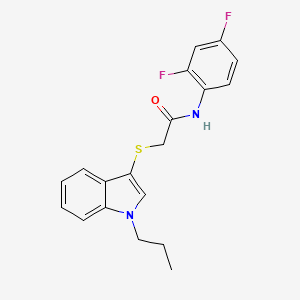

![molecular formula C33H30N6O2S B2809964 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline CAS No. 887221-42-3](/img/structure/B2809964.png)

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C33H30N6O2S and its molecular weight is 574.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation .

Mode of Action

The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCA VII affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors . This process is functionally excitatory and establishes a GABAergic transmission . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain .

Pharmacokinetics

The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .

Result of Action

The compound’s action results in the inhibition of hCA, particularly hCA VII, which leads to changes in the bicarbonate gradient and potentially affects neuronal excitation . This could have implications for the treatment of conditions such as neuropathic pain .

Action Environment

The environment can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

Properties

IUPAC Name |

5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNYJYUKSCERJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

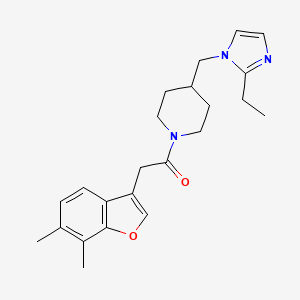

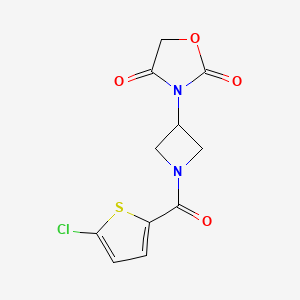

![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)

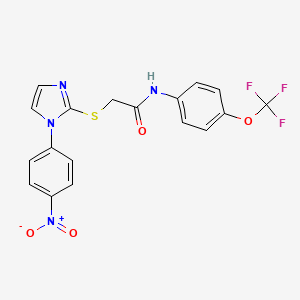

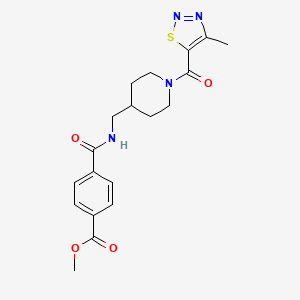

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)

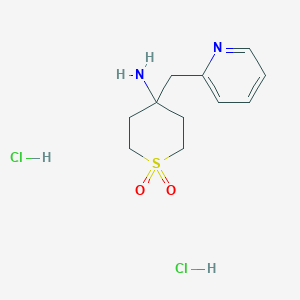

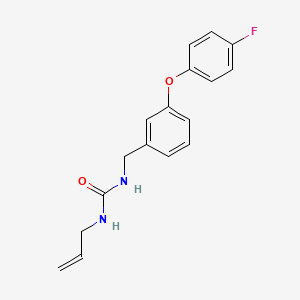

![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809904.png)